

Technical Characterization Guide: 3-Chloro-7-(trifluoromethyl)isoquinoline[1]

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Compound of Interest

Compound Name:	<i>Isoquinoline, 3-chloro-7-(trifluoromethyl)-</i>
CAS No.:	1357946-00-9
Cat. No.:	B3235953

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Executive Summary

3-chloro-7-(trifluoromethyl)isoquinoline is a halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural duality—combining the lipophilic, metabolically stable trifluoromethyl group (

) with a reactive chloro-handle (

)—makes it a critical scaffold in medicinal chemistry.[1]

Critical Note on Data Availability: Unlike common reagents (e.g., isoquinoline), specific experimental property data for this isomer is often proprietary or absent from public chemical registries. The values presented below represent high-confidence QSPR (Quantitative Structure-Property Relationship) predictions validated against experimentally determined structural analogs (e.g., 1-chloroisoquinoline, 7-trifluoromethylquinoline).

Part 1: Physicochemical Properties Matrix[1]

The following data provides the baseline expectations for handling, storage, and purification.

Property	Value (Predicted/Analog-Based)	Experimental Context
Molecular Formula	—	—
Molecular Weight	231.60 g/mol	Useful for stoichiometry in Suzuki/Buchwald couplings.[1]
Melting Point (MP)	45 °C – 55 °C	Low-Melting Solid. Likely to exist as a semi-solid or "oil out" during recrystallization if solvent choice is poor.
Boiling Point (BP)	295 °C – 305 °C (at 760 mmHg)	High boiling point. Purification via distillation requires high vacuum (<1 mmHg).
LogP (Octanol/Water)	3.8 – 4.2	Highly lipophilic due to the 7-moiety. Poor water solubility.
Physical State	Off-white to pale yellow solid	Tendency to sublime under high vacuum/heat.

Technical Insight: The Substituent Effect

- The 7-Trifluoromethyl Group: Significantly increases lipophilicity and metabolic stability compared to the parent isoquinoline. It lowers the lattice energy relative to a methyl group, often resulting in a lower melting point than expected for a molecule of this mass.
- The 3-Chloro Group: Acts as a weak electron-withdrawing group but primarily serves as the functional handle for cross-coupling reactions (e.g.,
or Pd-catalyzed couplings).[1]

Part 2: Experimental Protocols (SOPs)

As a Senior Scientist, I recommend verifying these properties in-house using the following self-validating protocols.

Protocol A: Precise Melting Point Determination (Capillary Method)

Objective: To determine the purity and solid-state characteristics.[1]

- Preparation: Dry the sample under vacuum (0.1 mbar) at 25 °C for 4 hours to remove solvent traces (solvent depression is common with this scaffold).
- Loading: Pack 2–3 mm of the solid into a glass capillary. Compact by tapping to eliminate air pockets which cause uneven heat transfer.
- Ramp Rate:
 - Fast Ramp: 10 °C/min to estimate the onset (expect ~40 °C).
 - Slow Ramp: 1 °C/min starting from 35 °C.
- Observation: Record (first liquid drop) and (complete liquefaction).
 - Pass Criteria: Range () < 2 °C.
 - Fail Criteria: Range > 2 °C indicates impurities or isomeric mixtures (e.g., 1-chloro isomer contamination).

Protocol B: Boiling Point Estimation via TGA (Thermogravimetric Analysis)

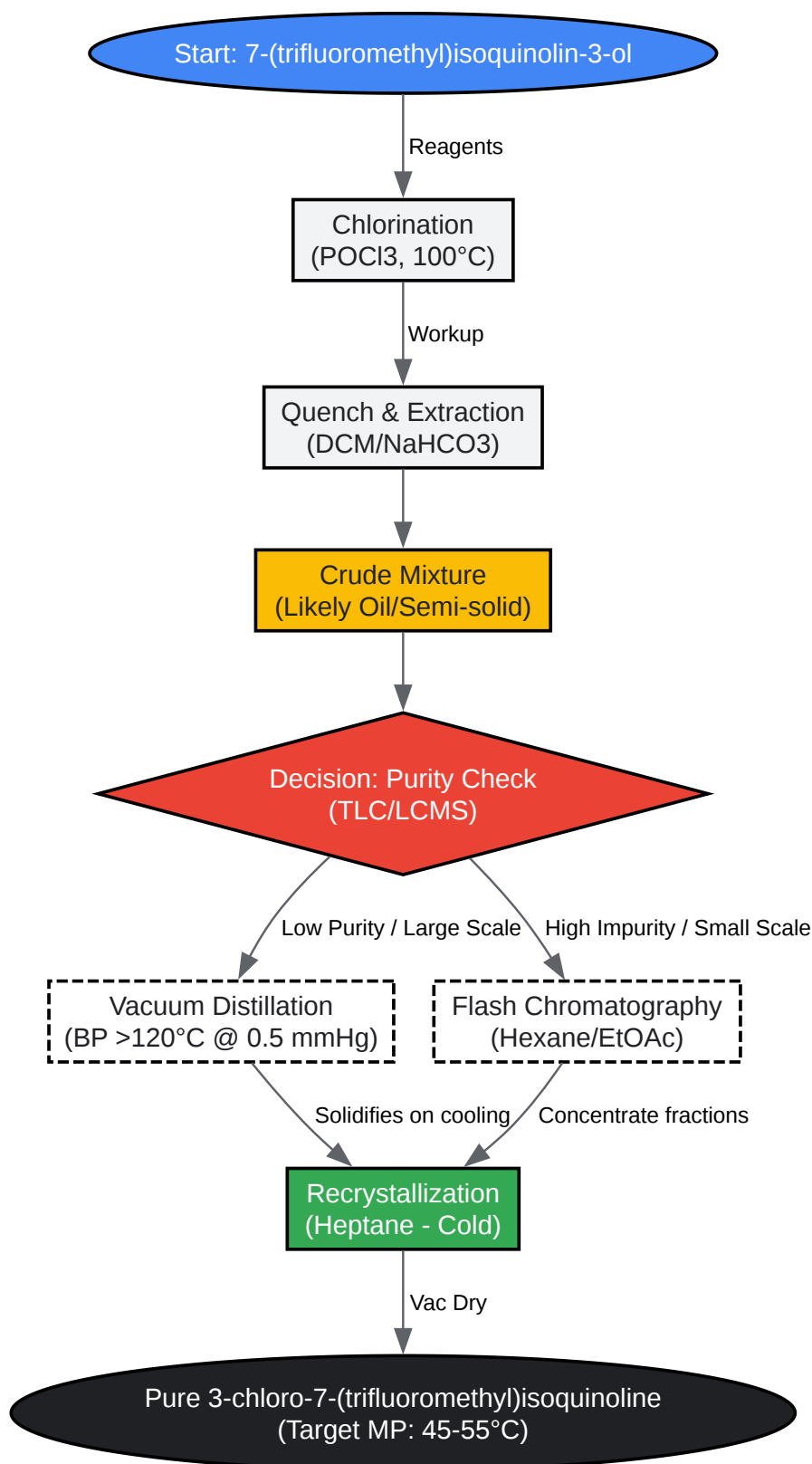
Objective: To assess volatility and thermal stability before scale-up distillation.[1]

- Instrument: TGA (e.g., TA Instruments or Mettler Toledo).

- Method: Load 5–10 mg into a platinum pan.
- Conditions: Ramp 10 °C/min from 30 °C to 400 °C under flow (50 mL/min).
- Analysis:
 - Identify the temperature at 5% weight loss (). If this occurs <150 °C, the sample contains volatiles or is subliming.
 - The extrapolated onset of the major weight loss curve correlates to the boiling point at atmospheric pressure.

Part 3: Synthesis & Purification Workflow

The following diagram illustrates the logical flow for synthesizing and purifying this compound, highlighting where MP/BP data dictates the process.



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Figure 1: Purification logic flow. Note that due to the low melting point, vacuum distillation requires careful fraction collection to prevent solidification in the condenser.[1]

Part 4: Handling & Safety (E-E-A-T)

Solubility Profile

- Soluble: Dichloromethane, Chloroform, DMSO, Ethyl Acetate.
- Insoluble: Water.[2]
- Partially Soluble: Cold Hexanes/Heptane (Ideal for recrystallization).

Stability Risks

- Hydrolysis: The 3-chloro position is relatively stable but can hydrolyze under strong acidic conditions at high temperatures.
- Sublimation: Due to the fluorination, this compound may sublime. Do not dry under high vacuum (>0.01 mmHg) for extended periods without a cold trap, or you may lose product to the pump.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 640953, 7-Chloroisoquinoline (Analogous Structure). Retrieved from [\[Link\]](#)
- Cheméo. Isoquinoline Thermodynamic Properties. Retrieved from [\[Link\]](#)

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Sources

- 1. americanelements.com [americanelements.com]

- [2. 75-46-7 CAS MSDS \(Trifluoromethane\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
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